7-methyl-3-(1-pyrrolidinylcarbonyl)-1-(4-vinylbenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
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Description
7-methyl-3-(1-pyrrolidinylcarbonyl)-1-(4-vinylbenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Properties of Derivatives Mitsumoto and Nitta (2004) synthesized novel derivatives of a similar compound, focusing on their chemical properties and potential as oxidizing agents under specific conditions (Mitsumoto & Nitta, 2004).
Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-Diones Ibrahim et al. (2011) explored the synthesis of thiazolidine-2,4-diones, demonstrating their antimicrobial activities against various microorganisms (Ibrahim et al., 2011).
Benzyl Derivatives as Phosphodiesterase 7 Inhibitors Martínez et al. (2000) synthesized benzyl derivatives of a related compound, revealing their potential as phosphodiesterase 7 inhibitors, which could be significant for treating T-cell-dependent disorders (Martínez et al., 2000).
Pyrrolizine-1,3-Dione Synthesis and Properties McNab et al. (2010) reported the synthesis of Pyrrolizine-1,3-dione, focusing on its chemical properties and potential for forming derivatives through various chemical reactions (McNab et al., 2010).
Properties
IUPAC Name |
[1-[(4-ethenylphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-17-7-9-18(10-8-17)15-25-19-14-16(2)6-11-20(19)29(27,28)21(23-25)22(26)24-12-4-5-13-24/h3,6-11,14H,1,4-5,12-13,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVFNDWYBBOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)C=C)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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